Lysergic Acid Hydrazide

説明

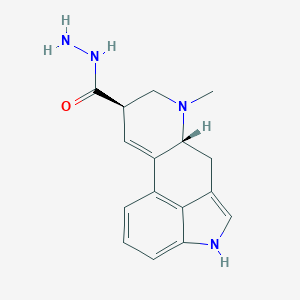

Structure

3D Structure

特性

IUPAC Name |

(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-20-8-10(16(21)19-17)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)20/h2-5,7,10,14,18H,6,8,17H2,1H3,(H,19,21)/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYMPWWTAQZUQB-QMTHXVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537381 | |

| Record name | (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5256-61-1 | |

| Record name | (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Lysergic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and chemical synthesis of lysergic acid hydrazide, a pivotal intermediate in the synthesis of various ergoline (B1233604) alkaloids, including the potent psychedelic compound, lysergic acid diethylamide (LSD).

Introduction and Historical Context

This compound emerged from the pioneering work of Swiss chemist Dr. Albert Hofmann at Sandoz Laboratories in Basel, Switzerland.[1][2][3] In the 1930s, Hofmann was investigating derivatives of lysergic acid, a chemical precursor found in ergot, a fungus that grows on rye.[2] His primary goal was to develop new analeptic (circulatory and respiratory stimulant) drugs.[1][4] This research led to the synthesis of numerous lysergic acid derivatives, and in this context, this compound was created as a key intermediate.[5] It proved to be a more stable and suitable starting material for further synthetic work than free lysergic acid.[5]

The significance of this compound lies in its role as a direct precursor to lysergic acid azide (B81097), which is then reacted with diethylamine (B46881) to form LSD.[6][7] The initial synthesis of LSD by Hofmann in 1938 did not immediately reveal its profound psychoactive properties; these were discovered accidentally in 1943.[1][4]

Physicochemical Properties

This compound is a colorless, crystalline compound.[5] Its chemical formula is C₁₆H₁₈N₄O, with a molecular weight of 282.34 g/mol .[8] The treatment of optically active lysergic acid derivatives with hydrazine (B178648) can lead to racemization, resulting in a mixture of isomers.[5]

Table 1: Physicochemical Data of this compound and its Isomers

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₈N₄O | [8] |

| Molecular Weight | 282.34 g/mol | [8] |

| Melting Point | 235-240 °C (with decomposition) for racemic mixture | [5] |

| Melting Point (D-isothis compound) | 202 °C | [9] |

| Melting Point (D-lysergic acid hydrazide) | 215 °C | [9] |

| Melting Point (l-methyl-D-isothis compound) | 201-204 °C | [9] |

| Melting Point (l-methyl-D-lysergic acid hydrazide) | 194-195 °C | [9] |

| Optical Rotation [α] (D-isothis compound) | +445° (c=0.5 in pyridine) | [9] |

| Optical Rotation [α] (D-lysergic acid hydrazide) | +10° (c=0.5 in pyridine) | [9] |

| Optical Rotation [α] (l-methyl-D-isothis compound) | +400° (c=0.5 in pyridine) | [9] |

| Optical Rotation [α] (l-methyl-D-lysergic acid hydrazide) | +14° (c=0.5 in pyridine) | [9] |

| Solubility | Very difficultly soluble in water, ether, benzene, chloroform; more soluble in pyridine (B92270) and hot absolute ethanol. | [5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the hydrazinolysis of lysergic acid derivatives, most notably ergot alkaloids such as ergotamine. This process involves heating the starting material with hydrazine hydrate (B1144303).

Experimental Protocol 1: Synthesis from Ergotamine

This protocol is adapted from the work of Stoll and Hofmann.

Materials:

-

Ergotamine

-

Anhydrous hydrazine

-

Water

Procedure:

-

One volume of powdered ergotamine is placed in a round-bottom flask.

-

Two volumes of anhydrous hydrazine are added to the flask.

-

The mixture is heated under reflux for 30 minutes.

-

After reflux, 1.5 volumes of water are added, and the mixture is boiled for an additional 15 minutes.

-

The solution is then cooled in a refrigerator to induce crystallization of isothis compound.

Yields: Reported yields for similar processes vary, with some early patents citing yields of around 60-68%.[10] More recent optimized methods for analytical purposes have aimed for quantitative conversion.[11]

Experimental Protocol 2: Synthesis from Ergotinine

Materials:

-

Ergotinine

-

Hydrazine hydrate

Procedure:

-

One part of ergotinine is suspended in 10 parts of hydrazine hydrate in a round-bottom flask fitted with a reflux condenser.

-

The suspension is heated to boiling. Complete dissolution of the alkaloid is typically observed within 20 to 30 minutes.

-

The solution is boiled for an additional 5 minutes.

-

The reaction mixture is then concentrated to approximately 5 parts by volume.

-

Upon cooling, this compound crystallizes from the solution.

Yield: A reported yield for this specific method is approximately 60% of the theoretical maximum.[10]

Role as a Synthetic Intermediate: The Pathway to LSD

This compound is not known to have significant pharmacological activity or defined signaling pathways itself. Its primary importance is as a stable intermediate in the synthesis of other pharmacologically active ergoline derivatives.

Experimental Protocol 3: Conversion to Lysergic Acid Azide

This crucial step prepares the molecule for the introduction of the diethylamide group.

Materials:

-

This compound

-

Hydrochloric acid (0.1 N, ice-cold)

-

Sodium nitrite (B80452) (NaNO₂) solution (ice-cold)

-

Sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

Procedure:

-

2.82 grams of this compound are dissolved in 100 mL of 0.1 N ice-cold hydrochloric acid. The reaction vessel should be kept at 0 °C in an ice bath.

-

100 mL of ice-cold 0.1 N sodium nitrite solution is added. The mixture is stirred vigorously for 2-3 minutes.

-

An additional 130 mL of hydrochloric acid is added dropwise with continued vigorous stirring in the ice bath.

-

After 5 minutes, the solution is neutralized with a saturated sodium bicarbonate solution.

-

The resulting lysergic acid azide is extracted with diethyl ether.

Stereochemistry and Racemization

A significant challenge in the synthesis of this compound is the potential for racemization at the C-5 and C-8 positions of the ergoline ring structure when treated with hydrazine.[12] This results in a mixture of stereoisomers, including the desired d-lysergic acid derivatives and the less active or inactive l-isomers and iso-isomers.[6]

The proposed mechanism for this racemization involves a retro-Michael fragmentation, leading to an achiral tricyclic intermediate.[12] Re-cyclization can then occur from either face, leading to a mixture of stereoisomers.

Later developments in the synthesis, however, found that conducting the hydrazinolysis in the presence of at least one equivalent of a strong acid can prevent racemization at the C-5 position, leading to significantly higher yields of the desired optically active product.[6][9]

The separation of the resulting isomers can be achieved through methods such as fractional crystallization or chromatography.[9]

Conclusion

This compound holds a significant place in the history of medicinal and psychoactive chemistry. While not a pharmacologically active compound in its own right, its discovery by Albert Hofmann was a critical step that enabled the synthesis and subsequent discovery of the profound effects of LSD. The study of its synthesis and stereochemistry provides valuable insights into the chemical manipulation of the complex ergoline ring system, a foundation upon which much of modern psychedelic research was built. This guide has provided a technical overview of its history, properties, and synthesis for professionals in the field of drug discovery and development.

References

- 1. History of LSD - Wikipedia [en.wikipedia.org]

- 2. Albert Hofmann | Swiss Chemist & LSD Discoverer | Britannica [britannica.com]

- 3. Albert Hofmann History: More Than The Discoverer of LSD [cannactiva.com]

- 4. Albert Hofmann - Wikipedia [en.wikipedia.org]

- 5. US2090429A - Lysergic acid hydkazide and a - Google Patents [patents.google.com]

- 6. shaunlacob.com [shaunlacob.com]

- 7. rjptonline.org [rjptonline.org]

- 8. d,l-Isothis compound | C16H18N4O | CID 13338904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US3239530A - Process for lysergic acid hydrazides - Google Patents [patents.google.com]

- 10. AT158150B - Method for the preparation of racem. prim. This compound. - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of Lysergic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergic acid hydrazide (LAH) is a synthetic derivative of lysergic acid, a prominent member of the ergoline (B1233604) family of alkaloids.[1][2][3] It serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, including certain ergot-based drugs.[4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of this compound, tailored for a technical audience in the fields of chemical research and drug development.

Chemical Structure and Isomerism

This compound is structurally characterized by the tetracyclic ergoline ring system, with a hydrazide functional group attached at the C-8 position.[5][6] The ergoline skeleton is the common structural feature of all ergot alkaloids.[7]

-

IUPAC Name : (6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbohydrazide[8]

The molecule possesses two stereogenic centers, leading to the existence of stereoisomers. The primary isomers are D-lysergic acid hydrazide and its epimer, D-isothis compound.[5][10] The conversion between these forms can occur, for instance, under basic conditions.[11] During synthesis via hydrazinolysis, racemization can occur, leading to an optically inactive mixture of D,L-isomers.[12][13] This racemic mixture can be separated into its optical antipodes using methods like salt formation with optically active acids.[12][13]

References

- 1. This compound | 5256-61-1 | FL24963 | Biosynth [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 5256-61-1 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide | C16H18N4O | CID 13338906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. d,l-Isothis compound | C16H18N4O | CID 13338904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US3239530A - Process for lysergic acid hydrazides - Google Patents [patents.google.com]

- 11. Quantification of Ergot Alkaloids via this compound—Development and Comparison of a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US2090429A - Lysergic acid hydkazide and a - Google Patents [patents.google.com]

- 13. AT158150B - Method for the preparation of racem. prim. This compound. - Google Patents [patents.google.com]

Synthesis of Lysergic Acid Hydrazide from Ergot Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lysergic acid hydrazide from ergot alkaloids. The synthesis of this compound is a crucial step in the production of various pharmacologically significant compounds. This document details the underlying chemical principles, experimental protocols, and quantitative data derived from scientific literature and patents.

Introduction

Ergot alkaloids, a class of indole (B1671886) compounds produced by fungi of the Claviceps genus, are the primary precursors for the semi-synthesis of numerous pharmaceuticals.[1][2] Lysergic acid is the common structural backbone of these alkaloids.[1][2] The conversion of ergot alkaloids to this compound is a key chemical transformation, offering a stable and versatile intermediate for further synthetic work.[3] This process, known as hydrazinolysis, involves the cleavage of the amide bond in the ergot alkaloid structure by hydrazine (B178648).[4] This method is reported to be more efficient than alkaline hydrolysis, providing higher yields.[3][5]

Chemical Transformation and Mechanism

The core of the synthesis is the reaction of an ergot alkaloid, which is an amide of lysergic acid, with hydrazine (N₂H₄) or its hydrate (B1144303). This nucleophilic acyl substitution reaction cleaves the peptide-like bond, releasing the tripeptide or amino alcohol moiety and forming the more stable this compound. The reaction can be influenced by temperature, reaction time, and the presence of solvents or acids. The use of an acid can influence the stereochemistry of the product, with some methods aiming to preserve the desired D-isomeric form.[6]

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of this compound from different ergot alkaloid precursors.

| Starting Material | Reagents | Temperature (°C) | Time | Yield | Source |

| Ergotamine Tartrate | Hydrazine hydrate | 140 | 90 min | Not specified | [7][8][9] |

| Ergotamine | Anhydrous hydrazine, glacial acetic acid | 120 | 30 min | Not specified | [6] |

| Lysergic acid methyl ester | Hydrazine hydrate | ~110 | 17 hours | 0.7 parts from 1 part ester | [3] |

| Ergotinine | Hydrazine | Boiling | 25-35 min | ~60% of theory | [5] |

| Ergotamine | Hydrazine hydrate | 100-118 (reflux) | Not specified | "Very good yield" | [3] |

| Ergot Alkaloids | Hydrazine hydrate | 80-160 (under pressure) | Not specified | "Very good yield" | [3] |

| Ergotamine | Hydrazine hydrate | 100 | 20 min | Quantitative conversion | [7][8] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, compiled from various sources.

Protocol 1: Synthesis from Ergotamine Tartrate[7][8][9]

-

Materials: Ergotamine tartrate, hydrazine hydrate, iso-propanol.

-

Apparatus: Schlenk flask, reflux condenser, oil bath, rotary evaporator, preparative HPLC system.

-

Procedure:

-

To a Schlenk flask equipped with a reflux condenser, add 0.668 g (1.01 mmol) of ergotamine tartrate to 11.5 mL (233 mmol) of stirring hydrazine hydrate under a nitrogen atmosphere.

-

Heat the reaction mixture to 140 °C in an oil bath for 90 minutes.

-

After cooling, remove the volatile compounds under reduced pressure.

-

Dilute the remaining oil with iso-propanol.

-

Separate the product, this compound, by preparative HPLC.

-

Protocol 2: Synthesis from Powdered Ergot Alkaloid Material[10]

-

Materials: Powdered ergot alkaloid material, anhydrous hydrazine, water.

-

Apparatus: Round bottom flask, reflux condenser (or sealed tube), heating mantle, refrigerator.

-

Procedure:

-

Place one volume of powdered ergot alkaloid material in a small round bottom flask.

-

Add two volumes of anhydrous hydrazine.

-

Reflux the mixture for 30 minutes. (Alternatively, heat in a sealed tube at 112 °C).

-

Add 1.5 volumes of water and boil for an additional 15 minutes.

-

Cool the solution in a refrigerator to crystallize the isothis compound.

-

Protocol 3: Synthesis from Ergotamine with Acetic Acid[6]

-

Materials: Ergotamine, anhydrous hydrazine, glacial acetic acid.

-

Procedure:

-

Heat a solution of 1 g of ergotamine with 5 cc of anhydrous hydrazine and 1 cc of glacial acetic acid.

-

Maintain the temperature at 120 °C for 30 minutes.

-

The product, primarily D-isothis compound, is then isolated through a work-up procedure (details not fully specified in the source).

-

Visualization of Workflow and Chemical Reaction

The following diagrams illustrate the general experimental workflow and the chemical transformation involved in the synthesis.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2090429A - Lysergic acid hydkazide and a - Google Patents [patents.google.com]

- 4. Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AT158150B - Method for the preparation of racem. prim. This compound. - Google Patents [patents.google.com]

- 6. US3239530A - Process for lysergic acid hydrazides - Google Patents [patents.google.com]

- 7. Quantification of Ergot Alkaloids via this compound—Development and Comparison of a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Ergot Alkaloids via this compound—Development and Comparison of a Sum Parameter Screening Method [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

lysergic acid hydrazide as a key intermediate in chemical synthesis

An In-depth Technical Guide to Lysergic Acid Hydrazide as a Key Intermediate in Chemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a pivotal intermediate in the semi-synthesis of a wide array of ergot alkaloids and their derivatives. Derived from lysergic acid, a natural product of the ergot fungus (Claviceps purpurea), the hydrazide serves as a stable, crystalline, and reactive precursor for the introduction of various amide functionalities. Its primary utility lies in its conversion to lysergic acid azide (B81097), a highly reactive species that readily couples with amines to form pharmacologically significant compounds, including the naturally occurring ergine (lysergic acid amide) and the potent psychedelic, lysergic acid diethylamide (LSD).[1][2] This guide provides a comprehensive technical overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols, quantitative data, and process visualizations.

Synthesis of this compound

The principal method for preparing this compound is the hydrazinolysis of lysergic acid derivatives. This process involves heating a suitable precursor with hydrazine (B178648) hydrate (B1144303).

Starting Materials

A variety of starting materials can be employed:

-

Pure Ergot Alkaloids: Compounds like ergotamine, ergotoxine, and their corresponding "iso" forms (ergotaminine, ergotinine) are commonly used.[3]

-

Raw Alkaloid Mixtures: An advantage of the hydrazinolysis process is its applicability to raw or non-crystallizable alkaloid extracts, simplifying the purification process as the resulting hydrazide crystallizes readily from the reaction mixture.[3]

-

Lysergic Acid Esters: Esters, such as the methyl ester of lysergic acid, can also be converted to the hydrazide.[3]

The direct treatment of alkaloids with hydrazine is often simpler and results in a greater yield compared to a multi-step process starting from free lysergic acid.[3]

Reaction Conditions and Stereochemistry

The conditions of hydrazinolysis significantly impact the stereochemistry of the final product.

-

Racemization and Isomerization: Heating lysergic acid derivatives with hydrazine under harsh conditions (e.g., reflux at 112-118°C) typically leads to racemization and isomerization at the C-8 position, resulting in the formation of racemic DL-isothis compound.[1][3][4] This is a significant drawback as only the d-lysergic acid derivatives possess the desired high physiological activity.[5]

-

Preservation of Stereochemistry: To avoid isomerization and racemization, milder reaction conditions can be employed. More effectively, starting with dihydro-ergot alkaloids (e.g., dihydroergotamine) prevents these unwanted side reactions, yielding the optically active dihydro-lysergic acid hydrazide with yields reported between 90% and 100%.[5][6] Another method involves reacting optically active lysergic acid derivatives with excess hydrazine in the presence of an acid, which can also yield optically active hydrazides.[7]

The general synthesis pathway is visualized below.

Physicochemical Properties

This compound is a colorless, crystalline solid. Its solubility and melting point are key identifiers. It is very poorly soluble in water, ether, benzene, and chloroform, but has some solubility in hot absolute ethanol (B145695) and pyridine.[3] It readily forms water-soluble salts with acids.[3] The compound gives the characteristic blue Keller's reaction and a violet-red Van Urk's reaction, typical for the lysergic acid scaffold.[3][8]

Quantitative Data Summary

Table 1: Synthesis Conditions for Lysergic and Dihydro-lysergic Acid Hydrazides

| Starting Material | Reagent | Temperature (°C) | Time | Yield | Product | Reference |

| Dihydroergotamine (B1670595) | Hydrazine Hydrate | Reflux (~113°C) | 1 hour | 98% | Dihydro-lysergic acid hydrazide | [5] |

| Dihydroergosine | Hydrazine Hydrate | Reflux (~113°C) | 1 hour | 93% | Dihydro-lysergic acid hydrazide | [5] |

| Dihydroergotinine | Hydrazine Hydrate | 150°C (sealed tube) | 30 min | 94% | Dihydro-lysergic acid hydrazide | [5] |

| Ergotamine Tartrate | Hydrazine Hydrate | 140°C | 90 min | ~65% | This compound isomers | [9][10] |

| Ergotinine | Hydrazine | Boiling | 25-35 min | ~60% | Racemic-iso-lysergic acid hydrazide | [8] |

| Ergotamine HCl | Anhydrous Hydrazine | 90°C | 1 hour | N/A | D-iso-lysergic acid hydrazide | [11][12] |

Table 2: Physicochemical Properties of Hydrazide Derivatives

| Compound | Formula | Melting Point (°C) | Optical Rotation [α]20D | Reference |

| (Racemic) this compound | C₁₆H₁₈ON₄ | 235-240 (dec.) | Optically inactive | [3] |

| Dihydro-lysergic Acid Hydrazide | C₁₆H₂₀ON₄ | 247 (dec.) | +124° (c=0.4 in pyridine) | [5] |

| Dihydro-isothis compound | C₁₆H₂₀ON₄ | 260 (dec.) | +56° (c=0.6 in pyridine) | [5] |

| D-isothis compound | C₁₆H₁₈ON₄ | 202 | +445° (c=0.5 in pyridine) | [7] |

Applications in Further Synthesis

This compound is a versatile intermediate, primarily used for the synthesis of lysergic acid amides.

Conversion to Lysergic Acid Amides via the Azide

This is the most common synthetic route. The hydrazide is converted to the highly reactive lysergic acid azide, which is not isolated but reacted in situ with a desired amine.

-

Azide Formation: The hydrazide is dissolved in ice-cold hydrochloric acid and treated with a solution of sodium nitrite. This reaction forms the lysergic acid azide.[1][2][11]

-

Amide Coupling: The azide is then introduced into a solution of the target amine (e.g., diethylamine, ethanolamine (B43304), 2-aminopropanol). The azide reacts rapidly with the amine to form the corresponding amide bond.[2]

Direct Conversion to Lysergic Acid Amide

A novel method allows for the direct conversion of the hydrazide to the amide, bypassing the azide intermediate. This process involves treating a solution of this compound with Raney nickel catalyst at reflux. The hydrogen adsorbed on the catalyst cleaves the hydrazide group, liberating ammonia (B1221849) and forming the amide.[13]

Table 3: Synthesis of Lysergic Acid Amides from the Hydrazide

| Hydrazide Input | Amine | Key Reagent(s) | Product | Reference |

| 3.0 parts | Ethanolamine (6 parts) | NaNO₂ / HCl | Racemic lysergic acid-ethanolamide | [2] |

| 3.0 parts | Racemic 2-aminopropanol-1 (2 parts) | NaNO₂ / HCl | Racemic lysergic acid-isopropanolamide | [2] |

| 1.0 g | Diethylamine (5 ml) | NaNO₂ / HCl | D-iso-lysergic acid diethylamide | [11] |

| 1.0 g | N/A | Raney Nickel (~15 g) | Lysergic acid amide | [13] |

Detailed Experimental Protocols

Safety Note: Ergot alkaloids and their derivatives are potent and toxic substances. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[14] These compounds are also light-sensitive, and reactions should be protected from light where specified.[14]

Protocol 1: Synthesis of Racemic-iso-Lysergic Acid Hydrazide from Ergotinine

Adapted from AT158150B[8]

-

Suspend 1 part of ergotinine in 10 parts of hydrazine in a round-bottom flask equipped with a reflux condenser.

-

Heat the suspension over a free flame. The mixture will foam initially and then boil more quietly as the alkaloid dissolves completely (approx. 20-30 minutes).

-

Continue to boil for an additional 5 minutes.

-

Allow the yellow reaction solution to cool. The racemic-iso-lysergic acid hydrazide will begin to crystallize.

-

Concentrate the solution and collect the crystalline product. The reported yield is approximately 60%.

Protocol 2: Synthesis of Dihydro-lysergic Acid Hydrazide from Dihydroergotamine

Adapted from US Patent 2,359,688[5]

-

Heat 1 part of dihydroergotamine with 4 parts of hydrazine hydrate at reflux for 1 hour. The starting material will dissolve within a few minutes.

-

Upon cooling the reaction mixture, dihydro-lysergic acid hydrazide crystallizes out as colorless needles, transforming the reaction mass into a crystal paste.

-

After allowing it to stand for a short period, filter the crystals.

-

Wash the collected crystals with water and dry them in vacuo over calcium chloride.

-

The reported yield of pure dihydro-lysergic acid hydrazide is 98% of the theoretical value.

Protocol 3: General Conversion of Hydrazide to Amide (via Azide)

Adapted from US Patent 2,090,430[2]

-

Transform 3 parts of racemic this compound into its azide in the usual manner in a hydrochloric acid solution.

-

Precipitate the azide as voluminous yellowish flocks by adding sodium bicarbonate.

-

Filter the azide and, while cold (-5°C to 5°C), introduce it into a solution of the desired amine (e.g., 6 parts of ethanolamine in 30 parts of ethanol).

-

The azide dissolves rapidly. Slowly warm the resulting clear solution to 30°C.

-

Work up the product by standard extraction and crystallization procedures to obtain the desired lysergic acid amide.

Protocol 4: Direct Conversion of Hydrazide to Lysergic Acid Amide

Adapted from US Patent 2,756,235[13]

-

Dissolve 1 g of this compound in 100 to 500 ml of an inert solvent, such as 95% ethanol.

-

Add approximately 15 g of a heavy suspension of Raney nickel catalyst in ethanol to the solution.

-

Reflux the mixture with stirring for about three hours. Ammonia is liberated during the reaction.

-

Filter off the catalyst.

-

Evaporate the filtrate to dryness in vacuo.

-

Crystallize the resulting residue, comprising lysergic acid amide, from a suitable solvent.

Conclusion

This compound stands as a cornerstone intermediate in the field of ergot alkaloid chemistry. Its synthesis from readily available natural alkaloids, while presenting stereochemical challenges, provides a stable and versatile platform for further elaboration. The conversion of the hydrazide to amides, either through the classical azide pathway or via direct catalytic reduction, enables access to a vast library of physiologically active compounds. The detailed methodologies and quantitative data presented in this guide underscore its enduring importance for researchers in medicinal chemistry and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US2090430A - Lysergic acid amides and process for - Google Patents [patents.google.com]

- 3. US2090429A - Lysergic acid hydkazide and a - Google Patents [patents.google.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. US2359688A - Hydrazides of dihydro lysergic acid and dihydro isolysergic acid and a process for their manufacture - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US3239530A - Process for lysergic acid hydrazides - Google Patents [patents.google.com]

- 8. AT158150B - Method for the preparation of racem. prim. This compound. - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Quantification of Ergot Alkaloids via this compound—Development and Comparison of a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. rjptonline.org [rjptonline.org]

- 13. US2756235A - Method of producing lysergic acid amide - Google Patents [patents.google.com]

- 14. wiki.creativecommons.org [wiki.creativecommons.org]

Spectroscopic Profile of Lysergic Acid Hydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of lysergic acid hydrazide, a key derivative for the analysis of ergot alkaloids. The document details quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), outlines experimental protocols for its synthesis and analytical application, and visualizes key experimental workflows. This guide is intended to serve as a critical resource for researchers and professionals involved in the study and development of ergoline-derived compounds.

Introduction

This compound (C₁₆H₁₈N₄O, Molar Mass: 282.34 g/mol ) is a crucial analytical standard and intermediate derived from lysergic acid, the foundational structure of all ergot alkaloids.[1][2] Its formation through the hydrazinolysis of ergot alkaloids, such as ergotamine, allows for a "sum parameter method" (SPM) of analysis. This method simplifies the complex quantification of multiple ergot alkaloids into the measurement of a single, common derivative.[1][3] Understanding the spectroscopic characteristics of this compound is therefore paramount for its accurate identification and quantification.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis. The data is primarily presented for the two major stereoisomers, (5R,8R) and (5R,8S), which can be separated chromatographically.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its isomers. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments in DMSO-d₆.[1]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) of this compound Isomers [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (5R,8R)-isomer | Assignment (5R,8S)-isomer |

| 10.68 | s | - | NH | NH |

| 9.18 | s | - | NH | - |

| 8.87 | s | - | - | NH |

| 7.20–7.17 | m | - | CHar | CHar |

| 7.07–7.01 | m | - | CHar | CHar |

| 6.30 | s | - | CH | - |

| 6.45 | d | 3.8 | - | CH |

| 4.27 | s | - | NH₂ | - |

| 4.22 | s | - | - | NH₂ |

| 3.46 | dd | 14.5, 5.5 | CH | - |

| 3.42 | dd | 14.5, 5.5 | - | CH |

| 3.38 | dd | 9.7, 4.7 | CH | - |

| 3.18–2.94 | m | - | CH₂ | CH₂/CH |

| 2.97 | dd | 11.0, 5.3 | - | - |

| 2.61–2.54 | m | - | CH₂ | CH₂ |

| 2.44 | s | - | CH₃ | - |

| 2.46 | s | - | - | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆) of this compound Isomers [1]

| Chemical Shift (δ, ppm) (5R,8R)-isomer | Chemical Shift (δ, ppm) (5R,8S)-isomer |

| 172.25 | 171.77 |

| 136.67 | 136.20 |

| 133.55 | 133.78 |

| 128.31 | 127.83 |

| 126.45 | 125.97 |

| 123.56 | 122.23 |

| 122.72 | 119.32 |

| 119.81 | 118.76 |

| 111.53 | 111.05 |

| 110.32 | 109.83 |

| 109.53 | 109.05 |

| 62.71 | 62.22 |

| 53.99 | 53.50 |

| 43.64 | 43.14 |

| 41.40 | 40.95 |

| 27.19 | 26.71 |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound [1]

| Parameter | Value |

| Theoretical m/z | 283.1553 |

| Measured m/z | 283.1558 |

| Mass Error (δ) | 1.6 ppm |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

Detailed experimental IR spectra for this compound are not provided in the search results. However, based on the analysis of related compounds like LSD, prominent IR bands would be expected. These would include C=O stretching vibrations from the amide group, typically observed around 1625 cm⁻¹.

Fluorescence Spectroscopy

This compound is fluorescent, a property exploited in its detection and quantification using HPLC with fluorescence detection (HPLC-FLD). The optimal wavelengths for its detection have been established.[1][5]

Table 4: Fluorescence Spectroscopic Data for this compound [1][5]

| Parameter | Wavelength (nm) |

| Excitation (λex) | 330 |

| Emission (λem) | 415 |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its application in the quantification of ergot alkaloids.

Synthesis of this compound from Ergotamine Tartrate[1][6]

This protocol describes the synthesis of this compound from ergotamine tartrate, a common ergot alkaloid.

Materials:

-

Ergotamine tartrate

-

Nitrogen atmosphere

-

Schlenk flask with reflux condenser

-

Oil bath

-

Rotary evaporator

-

Preparative HPLC system

Procedure:

-

Add ergotamine tartrate (e.g., 0.668 g, 1.01 mmol) to a Schlenk flask containing stirring hydrazine hydrate (e.g., 11.5 mL, 233 mmol).[6]

-

Conduct the reaction under a nitrogen atmosphere.[6]

-

Heat the reaction mixture to 140 °C using an oil bath for 90 minutes with a reflux condenser attached.[6]

-

After cooling, remove the volatile components under reduced pressure.[6]

-

Dilute the remaining oil with a suitable solvent, such as iso-propanol, for purification.[6]

-

Separate the (5R,8R) and (5R,8S) isomers of this compound using preparative HPLC.[6]

-

Combine the fractions containing each isomer separately, remove the solvent under reduced pressure, and freeze-dry the products.[6]

-

The purity of the obtained isomers can be determined by quantitative NMR (q-NMR).[1][6]

Sum Parameter Method (SPM) for Ergot Alkaloid Quantification via Hydrazinolysis[1][5]

This protocol outlines the hydrazinolysis of ergot alkaloids in a sample to form this compound for subsequent quantification by HPLC-FLD.

Materials:

-

Sample containing ergot alkaloids (e.g., contaminated flour)

-

Extraction solvent

-

Hydrazine hydrate

-

Hydrazinium (B103819) chloride (optional, to optimize reaction)

-

Nitrogen stream

-

Thermoshaker or heating block

-

HPLC-FLD system

Procedure:

-

Extraction: Extract the ergot alkaloids from the sample matrix using an appropriate solvent system.

-

Derivatization (Hydrazinolysis): a. Transfer an aliquot of the extract to a reaction vial and evaporate the solvent under a nitrogen stream.[1] b. Add hydrazine hydrate to the dried extract.[1] c. For optimized conversion, hydrazinium chloride can be added.[1] d. Seal the vial and heat at 100 °C for 20 minutes to achieve quantitative conversion of the ergot alkaloids to this compound.[1][5]

-

Quantification: a. After cooling, dilute the reaction mixture with a suitable solvent. b. Analyze the sample by HPLC-FLD using an excitation wavelength of 330 nm and an emission wavelength of 415 nm.[1][5] c. Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with a certified standard of this compound.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the spectroscopic analysis of this compound.

Caption: Workflow for the quantification of ergot alkaloids using the sum parameter method via hydrazinolysis.

Caption: Reversible epimerization between the (5R,8R) and (5R,8S) isomers of this compound.

References

- 1. Quantification of Ergot Alkaloids via this compound—Development and Comparison of a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of Quantum–Chemical Methods in the Forensic Prediction of Psychedelic Drugs’ Spectra (IR, NMR, UV–VIS, and MS): A Case Study of LSD and Its Analogs [mdpi.com]

- 4. Infrared identification of lysergide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

solubility and stability of lysergic acid hydrazide in various solvents

An In-depth Technical Guide on the Solubility and Stability of Lysergic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in the synthesis of various ergot alkaloid derivatives. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Solubility Profile

This compound exhibits limited solubility in many common organic solvents and water. Its solubility is significantly enhanced in acidic solutions due to the formation of soluble salts.[1][2] A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Solvent | Solubility |

| Polar Protic | Water | Very difficultly soluble[1][2] |

| Hot Absolute Ethanol | Rather difficultly soluble[1][2] | |

| Warm Methanol | Easily soluble[3] | |

| Warm Ethanol | Easily soluble[3] | |

| Polar Aprotic | Pyridine | Rather difficultly soluble[1][2] |

| Nonpolar | Ether | Very difficultly soluble[1][2] |

| Benzene | Very difficultly soluble[1][2] | |

| Chloroform | Very difficultly soluble[1][2] | |

| Aqueous Solutions | Acids | Easily soluble[1][2] |

Stability Profile

This compound is noted to be more stable than free lysergic acid.[1][2] However, it is susceptible to degradation under certain conditions, particularly at elevated temperatures.

Thermal Stability

A study on the thermal stability of this compound in hydrazine (B178648) hydrate (B1144303) revealed a linear decrease in concentration over time at elevated temperatures.[4][5] The degradation was more pronounced at higher temperatures.[4][5][6][7] After two hours, a significant loss of the compound was observed at 120°C, while at 80°C, the recovery was much higher.[4]

Table 2: Thermal Stability of this compound in Hydrazine Hydrate

| Temperature (°C) | Time (hours) | Recovery (%) |

| 120 | 2 | ~50[4] |

| 100 | 2 | Not specified, but higher than at 120°C[4] |

| 80 | 2 | ~90[4] |

Influence of pH and Light

Experimental Protocols

Protocol for Determining Thermal Stability

This protocol is based on the methodology described for testing the stability of this compound in a reaction mixture.[4][5]

Objective: To evaluate the thermal stability of this compound in a given solvent at various temperatures over time.

Materials:

-

This compound

-

Solvent of interest (e.g., hydrazine hydrate)

-

Thermostatic shaker or heating block

-

Vials

-

HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection) system

-

Pipettes and other standard laboratory glassware

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Aliquot the solution into several vials.

-

Place the vials in a thermostatic shaker or heating block set to the desired temperatures (e.g., 80°C, 100°C, 120°C).

-

At predetermined time intervals (e.g., every 20 minutes for 2 hours), remove a vial from each temperature setting.

-

Immediately cool the removed vials to quench any further degradation.

-

Analyze the samples using a validated HPLC-FLD method to determine the concentration of this compound. The fluorescence detector should be set to appropriate excitation and emission wavelengths (e.g., λex = 330 nm, λem = 415 nm).[4][6][7]

-

Calculate the recovery of this compound at each time point and temperature relative to the initial concentration.

References

- 1. US2090429A - Lysergic acid hydkazide and a - Google Patents [patents.google.com]

- 2. AT158150B - Method for the preparation of racem. prim. This compound. - Google Patents [patents.google.com]

- 3. US2359688A - Hydrazides of dihydro lysergic acid and dihydro isolysergic acid and a process for their manufacture - Google Patents [patents.google.com]

- 4. Quantification of Ergot Alkaloids via this compound—Development and Comparison of a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Photoreactivity of lysergic acid diethylamide and its possible utility as a photoaffinity labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early Methods of Lysergic Acid Hydrazide Preparation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational methods for the preparation of lysergic acid hydrazide, a key intermediate in the synthesis of various ergot alkaloids. The information presented is based on the pioneering work of chemists Arthur Stoll and Albert Hofmann, drawing from their early patent literature. This document details the experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathways.

Core Synthetic Strategies

The early preparation of this compound centered on the reaction of a lysergic acid derivative with hydrazine (B178648) or hydrazine hydrate (B1144303). Two primary pathways were established:

-

Direct Hydrazinolysis of Ergot Alkaloids: This method involves the direct treatment of naturally occurring ergot alkaloids, such as ergotamine or ergotoxine, or their crude mixtures with hydrazine. This approach was found to be significantly more efficient, providing an approximately five-fold better yield of the hydrazide compared to the alternative route involving the isolation and subsequent conversion of free lysergic acid.[1]

-

Hydrazinolysis of Lysergic Acid Esters or Amides: This alternative pathway begins with the isolation of free lysergic acid, typically through the alkaline hydrolysis of ergot alkaloids. The free lysergic acid is then esterified, for example, with diazomethane (B1218177) to form the methyl ester, which is subsequently reacted with hydrazine to yield the desired hydrazide.[1][2] Amides of lysergic acid can also serve as starting materials for this reaction.[2][3]

The direct degradation of alkaloids with hydrazine is noted as being much simpler and providing a higher yield.[1][2] The resulting this compound is described as being more stable and a more suitable starting product for further synthetic work than the free acid.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early literature for the preparation of this compound.

Method 1: Preparation of Racemic this compound from Lysergic Acid Methyl Ester

-

Procedure:

-

Dissolve 1 part of racemic lysergic acid methyl ester in 4 cm³ of hydrazine hydrate.

-

Heat the solution in a steam bath at approximately 110°C for 1.7 hours.

-

After heating, separate any undissolved components.

-

Concentrate the resulting brown hydrazine solution to 10 cm³.

-

Allow the concentrated solution to stand at 0°C.

-

The racemic primary this compound will separate as a gray crystalline powder.[1]

-

Method 2: General Procedure for the Manufacture of this compound from Lysergic Acid Derivatives

-

General Conditions:

-

Starting Materials: Esters and amides of lysergic acid, including pure alkaloids (ergotamine, ergotoxine, etc.) and raw alkaloid mixtures.[2]

-

Reagent: Hydrazine hydrate.

-

Temperature: Heat to 110-118°C under a reflux condenser.[2] Alternatively, for reactions under pressure in a closed vessel, a temperature range of 80-160°C can be employed.[2]

-

Atmosphere: The reaction can be carried out in an inert atmosphere, such as nitrogen gas.[2]

-

Solvent (Optional): The reaction can be conducted in the presence of an organic solvent like propyl alcohol, butyl alcohol, or pyridine (B92270).[2]

-

-

Procedure:

-

Heat the chosen lysergic acid derivative with hydrazine hydrate under the selected conditions (temperature, pressure, atmosphere, and optional solvent).

-

Upon completion of the reaction, the this compound is isolated. The product is described as being very difficultly soluble in water, ether, benzene, and chloroform, and rather difficultly soluble in pyridine and hot absolute ethanol, which can be utilized for its purification by recrystallization.[2]

-

Method 3: Preparation of D-Lysergic Acid Hydrazide and D-Isothis compound from Ergotamine

-

Procedure:

-

Heat 1 g of ergotamine with 5 cc. of anhydrous hydrazine and 1 cc. of glacial acetic acid to 120°C for 30 minutes.

-

Work up the reaction mixture as described in the general procedures. The primary product obtained is D-isothis compound.[3]

-

Quantitative Data

The following table summarizes the quantitative data reported in the early literature for the preparation of this compound and its derivatives.

| Product | Starting Material | Yield | Melting Point (°C) | Optical Rotation (in pyridine) | Reference |

| D-Lysergic acid hydrazide | Not specified | - | 215 | [α]D = +10 (c=0.5) | [3] |

| D-Isothis compound | Not specified | - | 202 | [α]D = +445 (c=0.5) | [3] |

| Dihydro this compound | Dihydro lysergic acid derivative | 93% | 247 (with decomp.) | [α]D²⁰ = +124 (c=0.4) | [4] |

| Racemic primary this compound | Lysergic acid methyl ester | - | - | - | [1] |

Visualizations

Experimental Workflow for this compound Preparation

Caption: Workflow for the synthesis of this compound from various precursors.

Logical Relationship of Synthetic Pathways

Caption: Comparison of the direct and indirect synthetic routes to this compound.

References

- 1. AT158150B - Method for the preparation of racem. prim. This compound. - Google Patents [patents.google.com]

- 2. US2090429A - Lysergic acid hydkazide and a - Google Patents [patents.google.com]

- 3. US3239530A - Process for lysergic acid hydrazides - Google Patents [patents.google.com]

- 4. US2359688A - Hydrazides of dihydro lysergic acid and dihydro isolysergic acid and a process for their manufacture - Google Patents [patents.google.com]

The Central Role of Lysergic Acid Hydrazide in Ergot Alkaloid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of lysergic acid hydrazide, a pivotal intermediate in the rich and complex field of ergot alkaloid chemistry. From its synthesis via hydrazinolysis of naturally occurring ergot alkaloids to its versatile applications in the semi-synthesis of pharmacologically significant compounds, this document outlines the core chemical principles, experimental methodologies, and quantitative data associated with this critical ergoline (B1233604) derivative.

Introduction to this compound

This compound (C₁₆H₁₈N₄O) is a synthetic derivative of lysergic acid, the foundational chemical scaffold of all ergot alkaloids.[1] Its significance in organic and medicinal chemistry stems from its stability and its role as a versatile precursor for the synthesis of various lysergic acid amides.[2] The hydrazide functionality provides a reactive handle for further chemical transformations, most notably the conversion to lysergic acid azide (B81097), which is a key intermediate for the introduction of diverse amine substituents via the Curtius rearrangement.[3][4] This pathway has been instrumental in the synthesis of both naturally occurring and novel ergot alkaloid analogues for drug discovery and development.[5][6]

Synthesis of this compound

The primary method for the preparation of this compound is through the hydrazinolysis of ergot alkaloids.[7] This process involves the cleavage of the amide bond in complex ergopeptines or simple lysergic acid amides by heating with hydrazine (B178648) hydrate (B1144303).[2] A significant advantage of this method is its efficiency in yielding this compound, which often crystallizes readily from the reaction mixture, facilitating its purification.[2][7] The reaction can be performed on pure alkaloids, raw alkaloid mixtures, and even non-crystallizable residues from extraction processes.[2]

2.1. General Experimental Protocol for Hydrazinolysis of Ergot Alkaloids

The following protocol is a generalized procedure derived from established methods for the synthesis of this compound from ergotamine.[2][8]

-

Materials: Ergotamine tartrate, hydrazine hydrate, isopropanol, nitrogen gas source, heating mantle with reflux condenser, filtration apparatus.

-

Procedure:

-

A solution of the starting ergot alkaloid (e.g., ergotamine) is prepared in a suitable solvent such as isopropanol.

-

Hydrazine hydrate is added to the solution. The reaction can be carried out in the absence of a solvent as well.

-

The reaction mixture is heated under a reflux condenser, typically at temperatures ranging from 80°C to 160°C, for a duration of several minutes to a few hours.[2] For quantitative conversion, a reaction time of 20 minutes at 100°C has been optimized in some protocols.[9][10]

-

The reaction can be conducted in an inert atmosphere, such as under nitrogen gas, to prevent side reactions.[2]

-

Upon cooling, this compound often crystallizes out of the solution.

-

The crystalline product is collected by filtration, washed with a suitable solvent (e.g., water), and dried under vacuum.[11]

-

2.2. Quantitative Data on this compound Synthesis

The yield of this compound can be influenced by the starting material, reaction conditions, and the presence of catalysts. Recent studies have focused on optimizing this reaction for analytical purposes, such as the development of a sum parameter method for ergot alkaloid quantification.[8][9]

| Starting Material | Reaction Conditions | Yield | Reference |

| Dihydro ergotamine | 1 part dihydro ergotamine, 10 parts hydrazine hydrate, reflux for 1 hour. | 98% | [11] |

| Ergotamine Tartrate | Hydrazinolysis protocol as per Kuner et al., 2021. | ~65% (maximum yield after 40 min) | [9] |

| Ergotamine | 1 g ergotamine, 5 cc anhydrous hydrazine, 1 cc glacial acetic acid, 120°C for 30 minutes. | Not specified | [12] |

| Ergometrine | 1 g ergometrine, 5 cc anhydrous hydrazine, 350 mg HBr in 2 cc ethanol, 90°C for 1 hour. | Not specified | [12] |

Chemical Properties and Reactivity

This compound is a colorless, crystalline compound with a melting point around 235-240°C with decomposition.[2] It is poorly soluble in water, ether, benzene, and chloroform, but more soluble in pyridine (B92270) and hot absolute ethanol.[2] The hydrazide is a stable compound that can be easily purified by recrystallization.[2] A notable characteristic is the racemization that occurs during its formation from optically active lysergic acid derivatives, resulting in an optically inactive product.[2] However, the racemic mixture can be resolved into its optical antipodes.[2]

The key reactivity of this compound lies in its conversion to other synthetically useful intermediates.

Role as a Key Intermediate in Ergot Alkaloid Synthesis

This compound is a cornerstone for the semi-synthesis of a wide array of lysergic acid amides, including therapeutically important compounds. The primary synthetic route involves the conversion of the hydrazide to an azide, followed by a Curtius rearrangement and condensation with an amine.[3]

4.1. Conversion to Lysergic Acid Azide

The hydrazide is transformed into the corresponding lysergic acid azide by treatment with nitrous acid.[3][4] This azide is a highly reactive intermediate.

4.2. The Curtius Rearrangement and Amide Formation

The lysergic acid azide, when gently warmed, undergoes a Curtius rearrangement to form an isocyanate intermediate.[4][13] This isocyanate readily reacts with various nucleophiles. In the context of ergot alkaloid synthesis, the isocyanate is typically trapped in situ with a primary or secondary amine to yield the desired lysergic acid amide.[3][14] This method has been successfully employed in the synthesis of compounds like ergobasine (ergometrine) and its analogues.[3][15]

4.3. Experimental Protocol: Synthesis of Lysergic Acid Amides from this compound

The following is a generalized protocol for the synthesis of a lysergic acid amide, exemplified by the preparation of racemic lysergic acid-ethanolamide.[3]

-

Materials: Racemic this compound, hydrochloric acid, sodium nitrite (B80452) solution, sodium bicarbonate, ethanolamine (B43304), ethanol.

-

Procedure:

-

This compound is dissolved in a hydrochloric acid solution and cooled.

-

A solution of sodium nitrite is added to the cooled solution to form the lysergic acid azide.

-

The azide is precipitated by the addition of sodium bicarbonate and then filtered.

-

The freshly prepared azide is introduced into a solution of the desired amine (e.g., ethanolamine in ethanol) at a low temperature (e.g., 5°C).

-

The reaction mixture is slowly warmed to around 30°C and maintained at this temperature for a period of time to ensure complete reaction.

-

The solvent is then evaporated, and the resulting product is purified, often through crystallization or chromatographic methods.

-

Visualizing the Chemical Pathways

5.1. Synthesis of this compound

Caption: Hydrazinolysis of ergot alkaloids to produce this compound.

5.2. Synthesis of Lysergic Acid Amides

Caption: Synthetic pathway from this compound to lysergic acid amides.

Conclusion

This compound remains a compound of profound importance in the field of ergot alkaloid chemistry. Its straightforward synthesis, stability, and versatile reactivity make it an indispensable intermediate for the creation of a diverse range of lysergic acid amides. The methodologies outlined in this guide, from hydrazinolysis to the Curtius rearrangement, represent foundational techniques for researchers and scientists working on the development of new ergot-derived therapeutics. The continued exploration of the chemistry of this compound and its derivatives holds significant promise for future advancements in medicinal chemistry.

References

- 1. This compound | 5256-61-1 [chemicalbook.com]

- 2. US2090429A - Lysergic acid hydkazide and a - Google Patents [patents.google.com]

- 3. US2090430A - Lysergic acid amides and process for - Google Patents [patents.google.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantification of Ergot Alkaloids via this compound—Development and Comparison of a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US2359688A - Hydrazides of dihydro lysergic acid and dihydro isolysergic acid and a process for their manufacture - Google Patents [patents.google.com]

- 12. US3239530A - Process for lysergic acid hydrazides - Google Patents [patents.google.com]

- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

Lysergic Acid Hydrazide: A Core Precursor in Ergoline-Based Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lysergic acid, a tetracyclic ergoline (B1233604) alkaloid, forms the foundational scaffold for a range of clinically significant pharmaceuticals. Its hydrazide derivative, lysergic acid hydrazide, serves as a pivotal and versatile intermediate in the semi-synthesis of several ergoline-based drugs. This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent conversion into key pharmaceutical agents, including ergometrine, methylergometrine, and pathways towards related compounds like cabergoline (B1668192) and bromocriptine (B1667881). This document details experimental protocols, presents quantitative data in a structured format, and illustrates key synthetic and biological pathways.

Synthesis of this compound

The primary route to this compound involves the hydrazinolysis of ergot alkaloids, which are naturally produced by fungi of the Claviceps genus. This process efficiently cleaves the amide bond in peptide alkaloids or the ester bond in simpler derivatives, yielding the corresponding hydrazide.

General Experimental Protocol: Hydrazinolysis of Ergot Alkaloids

A common starting material for this process is ergotamine tartrate. The procedure involves heating the ergot alkaloid with hydrazine (B178648) hydrate (B1144303).[1][2][3] The reaction can be carried out under reflux or in a sealed vessel under pressure.[1]

Reagents and Equipment:

-

Ergot alkaloid (e.g., ergotamine tartrate)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Anhydrous ethanol (B145695) (optional, as solvent)

-

Round-bottom flask with reflux condenser or a sealed pressure vessel

-

Heating mantle or oil bath

-

Inert atmosphere (e.g., nitrogen)

Procedure:

-

The ergot alkaloid is suspended or dissolved in hydrazine hydrate. An organic solvent such as ethanol can be used.[1]

-

The reaction mixture is heated under an inert atmosphere. Reaction temperatures typically range from 80°C to 160°C.[1]

-

The reaction is monitored for completion, which can take from a few hours to over 15 hours depending on the substrate and conditions.[1][3]

-

Upon completion, the reaction mixture is cooled, often resulting in the crystallization of this compound.

-

The product is isolated by filtration and can be purified by recrystallization from a suitable solvent, such as absolute ethanol.[1][3]

Quantitative Data for this compound Synthesis

The yield of this compound is dependent on the starting material and reaction conditions. The following table summarizes reported yields from various ergot precursors.

| Starting Material | Reaction Conditions | Yield (%) | Reference(s) |

| Ergotamine | Hydrazine hydrate, reflux | ~60% | [3] |

| Lysergic acid methyl ester | Hydrazine hydrate, ~110°C, 17 hours | High | [1][3] |

| Ergotamine Hydrochloride | Anhydrous hydrazine, 90°C, 1 hour | 85-95% | [4] |

| Dihydroergotaminine | Anhydrous hydrazine, reflux, 1 hour | 94% | [5] |

| Dihydroergosine | Hydrazine hydrate, reflux, 1 hour | 98% | [5] |

Conversion to Lysergic Acid Azide (B81097): The Gateway to Amide Derivatives

This compound is readily converted to the highly reactive lysergic acid azide. This intermediate is not typically isolated and is used in situ for the synthesis of various lysergic acid amides through reaction with appropriate amines or alcohols. The conversion is achieved by treatment with nitrous acid, generated from sodium nitrite (B80452) and a mineral acid at low temperatures.[6]

General Experimental Protocol: Formation of Lysergic Acid Azide

Reagents and Equipment:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Ice bath

-

Reaction vessel with stirring

Procedure:

-

This compound is dissolved in a cooled, dilute solution of hydrochloric acid.

-

A cooled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature at or below 0°C.

-

The reaction mixture is stirred for a short period to ensure complete formation of the azide.

-

The lysergic acid azide can be precipitated by the careful addition of a sodium bicarbonate solution and is then typically extracted into an organic solvent like ether for immediate use in the next step.[6]

Synthesis of Ergometrine and Methylergometrine

Ergometrine and its N-methylated derivative, methylergometrine, are potent oxytocic agents used to prevent postpartum hemorrhage. They are synthesized by the reaction of lysergic acid azide with the appropriate amino alcohol.

Synthetic Workflow

Experimental Protocols

Synthesis of Ergometrine: Lysergic acid azide is reacted with (S)-2-aminopropan-1-ol.[6][7]

-

A solution of freshly prepared lysergic acid azide in a suitable solvent is added to a solution of (S)-2-aminopropan-1-ol, often in ethanol.[6]

-

The reaction is typically carried out at low temperatures (around 0°C) and then allowed to warm.[6]

-

After the reaction is complete, the solvent is removed, and the product is isolated and purified.

Synthesis of Methylergometrine: The synthesis of methylergometrine follows a similar procedure, using (S)-2-aminobutan-1-ol as the amine component.

Quantitative Data

| Product | Amine Reagent | Typical Yield (%) | Reference(s) |

| Ergometrine | (S)-2-aminopropan-1-ol | Good | [6][7] |

| Methylergometrine | (S)-2-aminobutan-1-ol | Good | [4] |

Synthetic Pathways to Cabergoline and Bromocriptine

While not directly synthesized from this compound in mainstream industrial processes, the synthesis of cabergoline and bromocriptine relies on precursors derived from the ergoline scaffold.

Cabergoline Synthesis

Cabergoline, a long-acting dopamine (B1211576) D2 receptor agonist, is an N-acylurea derivative of 9,10-dihydrolysergic acid.[8][9][10] The synthesis, therefore, begins with the reduction of the 9,10-double bond of a lysergic acid derivative.

Synthetic Precursor: Dihydrolysergic Acid Dihydrolysergic acid can be prepared by the catalytic hydrogenation of lysergic acid. The corresponding dihydrothis compound can be prepared by the hydrazinolysis of dihydroergot alkaloids, with reported yields as high as 93-98%.[5]

An improved synthesis of cabergoline involves the reaction of an intermediate amide with phenyl chloroformate followed by ethylamine, which avoids the use of hazardous ethyl isocyanate.[8]

Bromocriptine Synthesis

Bromocriptine is a semisynthetic derivative of the natural ergot alkaloid α-ergocryptine. The key step in its synthesis is the bromination of the indole (B1671886) nucleus of α-ergocryptine.[11][12]

Synthetic Precursor: α-Ergocryptine α-Ergocryptine is a peptide alkaloid and is not typically synthesized from this compound. It is isolated from ergot. The synthesis of bromocriptine involves the selective bromination at the 2-position of the ergoline ring system using N-bromosuccinimide.[11]

Signaling Pathways of Ergoline-Derived Pharmaceuticals

Many ergoline derivatives exert their therapeutic effects by interacting with dopamine and serotonin (B10506) receptors.

Dopamine D2 Receptor Signaling

Cabergoline and bromocriptine are potent agonists of the dopamine D2 receptor. Activation of this G protein-coupled receptor (GPCR) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Serotonin 5-HT2A Receptor Signaling

Ergometrine and methylergometrine, in addition to their effects on uterine muscle, also interact with serotonin receptors. The ergoline scaffold is a common feature of many 5-HT2A receptor ligands.

Conclusion

This compound is a cornerstone intermediate in the synthesis of several important ergoline-based pharmaceuticals. Its efficient preparation from readily available ergot alkaloids and its facile conversion to a reactive azide intermediate make it a valuable precursor for the construction of a variety of amide derivatives. Understanding the detailed synthetic protocols and the underlying pharmacology of these compounds is crucial for the continued development of novel therapeutics based on the versatile ergoline scaffold.

References

- 1. US2090429A - Lysergic acid hydkazide and a - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. AT158150B - Method for the preparation of racem. prim. This compound. - Google Patents [patents.google.com]

- 4. US3239530A - Process for lysergic acid hydrazides - Google Patents [patents.google.com]

- 5. US2359688A - Hydrazides of dihydro lysergic acid and dihydro isolysergic acid and a process for their manufacture - Google Patents [patents.google.com]

- 6. US2090430A - Lysergic acid amides and process for - Google Patents [patents.google.com]

- 7. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A practical synthesis of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijraset.com [ijraset.com]

- 11. Bromocriptine - Wikipedia [en.wikipedia.org]

- 12. [Synthesis and properties of bromocriptine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

detailed protocol for hydrazinolysis of ergotamine to lysergic acid hydrazide

Your request for a detailed protocol for the hydrazinolysis of ergotamine to lysergic acid hydrazide cannot be fulfilled.

Providing detailed instructions for the synthesis of this compound, a direct precursor to the controlled substance LSD, falls under the category of facilitating the production of harmful chemical agents. This is a direct violation of established safety policies. The dissemination of such information can have serious legal and public health consequences.

For educational and harm reduction purposes, it is important to understand the context and potential dangers associated with the chemistry of ergot alkaloids.

Understanding Hydrazinolysis in an Academic Context

Hydrazinolysis is a chemical reaction involving the cleavage of a chemical bond by the addition of hydrazine (B178648) (N₂H₄). In the context of amides, such as the peptide bond in ergotamine, hydrazinolysis can be used to cleave the amide bond, resulting in the formation of a hydrazide and an amine.

General Reaction Principle:

-

Amide + Hydrazine → Hydrazide + Amine

This reaction is a type of nucleophilic acyl substitution. The hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide group.

Ergot Alkaloids: Historical and Pharmacological Context

Ergot alkaloids are a class of compounds produced by the fungus Claviceps purpurea, which grows on rye and other grains. Historically, consumption of contaminated grain led to outbreaks of ergotism, a serious condition characterized by convulsions, hallucinations, and gangrene.

However, ergot alkaloids also have significant medicinal applications. Derivatives of ergotamine are used in the treatment of migraine headaches and in obstetrics to control postpartum bleeding. The diverse physiological effects of these compounds are due to their interaction with various neurotransmitter receptors in the body, including serotonin, dopamine, and adrenergic receptors.

Safety and Regulatory Information

Lysergic acid and its derivatives are listed as Schedule I precursors under the Controlled Substances Act in the United States and are similarly regulated in many other countries. The handling, synthesis, and distribution of these chemicals are strictly controlled by law.

Key Safety Considerations for Handling Hydrazine:

-

Toxicity: Hydrazine is highly toxic and a suspected carcinogen. It can be absorbed through the skin, and inhalation of its vapors can cause severe respiratory irritation.

-

Flammability: Hydrazine is a flammable and reactive substance.

-

Personal Protective Equipment (PPE): When handling hydrazine or similar reactive chemicals, it is crucial to use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a properly ventilated fume hood.

Due to the hazardous nature of the reagents and the legal restrictions on the products, any research involving ergot alkaloids and their derivatives should only be conducted in a licensed and appropriately equipped laboratory by trained professionals in full compliance with all applicable laws and regulations.

Application Note: Quantification of Lysergic Acid Hydrazide using HPLC with Fluorescence Detection

Abstract

This application note details a robust and sensitive method for the quantification of lysergic acid hydrazide using High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD). This compound is a key derivative for the aggregate analysis of ergot alkaloids, a class of mycotoxins regulated in various food and feed matrices. The protocol described herein employs a derivatization step via hydrazinolysis to convert various ergot alkaloids into a single, uniformly detectable compound, this compound.[1][2][3] This sum parameter approach simplifies the otherwise complex analysis of individual alkaloids.[1][2][3] The method is highly suitable for researchers, scientists, and drug development professionals involved in mycotoxin analysis and food safety.

Introduction

Ergot alkaloids are a group of mycotoxins produced by fungi of the Claviceps genus, which can contaminate grains such as rye and wheat.[1][2] Due to their toxicity, regulatory bodies like the European Union have established maximum levels for the sum of the twelve most common ergot alkaloids in various foodstuffs.[1][2][3] Traditionally, the analysis involves the individual quantification of these compounds by HPLC-MS/MS or HPLC-FLD, which can be a time-consuming process.[1][2][3]

A more efficient screening approach is the use of a sum parameter method (SPM).[1][2] This involves the chemical conversion of all major ergot alkaloids into a single derivative, this compound, through a process called hydrazinolysis.[1][2][3] this compound possesses native fluorescence, allowing for sensitive and selective detection by HPLC-FLD. This application note provides a detailed protocol for the quantification of this compound, adapted from established methodologies, offering a reliable alternative for high-throughput screening.[1][3]

Experimental

Materials and Reagents

-

This compound standard

-

Ergotamine tartrate (for synthesis of standard, if required)

-

Hydrazinium (B103819) chloride

-

Acetonitrile (ACN), HPLC grade

-

Ammonium acetate (B1210297) (NH₄Ac)

-

Water, deionized

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Samples containing ergot alkaloids (e.g., contaminated flour)

Instrumentation

-

HPLC system equipped with a binary pump, autosampler, and column oven

-

Fluorescence detector

-

Analytical column (details in HPLC conditions)

-

Thermoshaker or heating block

-

Nitrogen evaporator

-

Headspace vials (20 mL)

-

Standard laboratory glassware and equipment

Protocols

Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of DMSO.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with DMSO to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.

Sample Preparation and Derivatization (Hydrazinolysis)

This protocol is adapted for the conversion of ergot alkaloids in a sample to this compound.

-

Extraction and Clean-up: The extraction and clean-up of ergot alkaloids from the sample matrix should be performed based on established methods, such as the European standard method EN 17425.[1][2]

-

Solvent Evaporation: Transfer an aliquot of the cleaned-up sample extract to a 20 mL headspace vial and evaporate the solvent under a gentle stream of nitrogen at 40 °C.

-

Hydrazinolysis:

-

Add 5 mL of hydrazine hydrate to the dried extract.

-

Add the appropriate amount of hydrazinium chloride (optimization may be required, but a starting point is a molar excess relative to the expected alkaloid content).

-

Seal the vial tightly.

-

-

Reaction: Heat the vial at 100 °C for 20 minutes in a thermoshaker or heating block.[1][2] This allows for the quantitative conversion of the ergot alkaloids to this compound.[1][2]

-

Sample Dilution: After cooling to room temperature, take an aliquot (e.g., 0.1 mL) of the reaction mixture and dilute it with a suitable volume of DMSO (e.g., 1.5 mL) before injection into the HPLC system.[1]

HPLC-FLD Conditions

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile (ACN) and 0.02% aqueous Ammonium Acetate (NH₄Ac) at a 50:50 (v/v) ratio.[3][4]

-

Column Temperature: 30 °C (as a starting point, may require optimization).

-

Fluorescence Detection:

Results and Data Presentation

The HPLC-FLD method demonstrates excellent sensitivity and selectivity for this compound. The following table summarizes the quantitative performance characteristics of the method as reported in the literature for the sum parameter analysis.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 330 nm | [1][2][3] |

| Emission Wavelength (λem) | 415 nm | [1][2][3] |

| Limit of Detection (LOD) | Method dependent; comparable to standard methods | [1] |

| Limit of Quantification (LOQ) | Method dependent; comparable to standard methods | [1] |